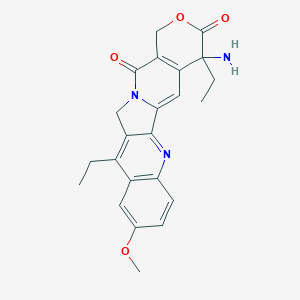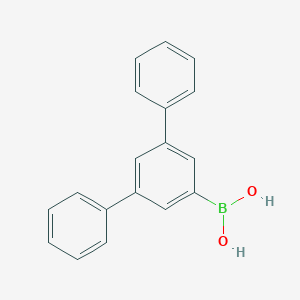
1H-Pyrrole-2-carboxaldehyde, 1-(3-butenyl)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole-2-carboxaldehyde, 1-(3-butenyl)-(9CI) is an organic compound that belongs to the class of pyrroles, which are heterocyclic aromatic organic compounds This compound is characterized by a pyrrole ring substituted with a butenyl group at the nitrogen atom and an aldehyde group at the second carbon atom
Méthodes De Préparation
The synthesis of 1H-Pyrrole-2-carboxaldehyde, 1-(3-butenyl)-(9CI) can be achieved through several synthetic routes. One common method involves the reaction of 3-butenylamine with 2-formylpyrrole under specific reaction conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial production methods for this compound may involve more advanced techniques such as catalytic hydrogenation or the use of specialized catalysts to improve yield and purity. These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
1H-Pyrrole-2-carboxaldehyde, 1-(3-butenyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The butenyl group can undergo substitution reactions, where the double bond can react with halogens or other electrophiles to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1H-Pyrrole-2-carboxaldehyde, 1-(3-butenyl)-(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: This compound can be used in the study of biological processes and pathways. Its interactions with biological molecules can provide insights into enzyme mechanisms and cellular functions.
Medicine: Research into the medicinal properties of this compound may reveal potential therapeutic applications. It could serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In industrial applications, 1H-Pyrrole-2-carboxaldehyde, 1-(3-butenyl)-(9CI) can be used in the production of specialty chemicals, polymers, and other materials with desirable properties.
Mécanisme D'action
The mechanism of action of 1H-Pyrrole-2-carboxaldehyde, 1-(3-butenyl)-(9CI) involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The butenyl group may also participate in interactions with other molecules, influencing the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
1H-Pyrrole-2-carboxaldehyde, 1-(3-butenyl)-(9CI) can be compared with other similar compounds, such as:
1-(3-Butenyl)-1H-pyrrole:
1-(3-Butenyl)-2-pyrrolidinone: Contains a ketone group instead of an aldehyde, leading to different chemical properties and reactivity.
1-(3-Butenyl)-1H-pyrrole-2-methanol:
The uniqueness of 1H-Pyrrole-2-carboxaldehyde, 1-(3-butenyl)-(9CI) lies in its combination of functional groups, which provides a distinct set of chemical and biological properties that can be exploited in various research and industrial applications.
Propriétés
Numéro CAS |
135192-15-3 |
|---|---|
Formule moléculaire |
C9H11NO |
Poids moléculaire |
149.19 g/mol |
Nom IUPAC |
1-but-3-enylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C9H11NO/c1-2-3-6-10-7-4-5-9(10)8-11/h2,4-5,7-8H,1,3,6H2 |
Clé InChI |
SAIOVHBPLJLSFI-UHFFFAOYSA-N |
SMILES |
C=CCCN1C=CC=C1C=O |
SMILES canonique |
C=CCCN1C=CC=C1C=O |
Synonymes |
1H-Pyrrole-2-carboxaldehyde, 1-(3-butenyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


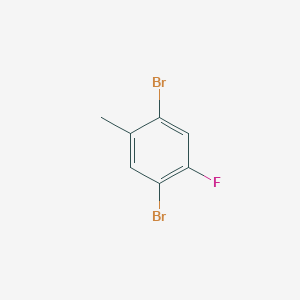
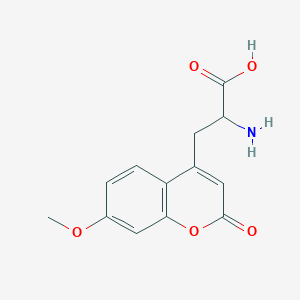

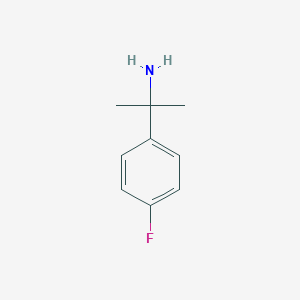


![2-[[5-[5-Amino-3-hydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]acetic acid](/img/structure/B145462.png)

![3-Nitro-6-azabenzo[a]pyrene](/img/structure/B145465.png)

